[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
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Overview
Description
[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone is a useful research compound. Its molecular formula is C17H20F3N5O3S and its molecular weight is 431.43. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Heterocyclic Compound Development
Research in organic chemistry has focused on the synthesis of complex molecules that contain pyrazole, diazepan, and pyridinyl moieties, which are crucial for the development of pharmaceuticals and agrochemicals. For example, the synthesis of dimethyl sulfomycinamate, a compound from the sulfomycin family of thiopeptide antibiotics, demonstrates the complexity and utility of incorporating pyrazole and pyridine structures through multistep synthesis processes (Bagley et al., 2005). These methodologies often involve cyclocondensation reactions, highlighting the versatility of pyrazole derivatives in constructing biologically active molecules.
Antimicrobial and Anticancer Applications
Pyrazole derivatives have been extensively investigated for their biological activities, including antimicrobial and anticancer properties. Novel heterocyclic disazo dyes containing pyrazole and phenylpyrazole moieties have been synthesized, showcasing the potential for developing new materials with specific applications in medicine and industry (Demirçalı, 2021). Additionally, novel pyrazole derivatives have shown potential as antimicrobial and anticancer agents, further illustrating the importance of these heterocyclic compounds in therapeutic development (Hafez et al., 2016).
Molecular Docking and Drug Design
The development of new pharmaceuticals often involves molecular docking studies to predict the interaction between drug candidates and biological targets. Compounds such as 5H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-10(11H)-yl)(4-(1-methyl-1H-pyrazole-5-yl)phenyl)methanone have been synthesized and subjected to molecular docking studies to evaluate their potential as drug candidates, showcasing the role of pyrazole derivatives in the design of molecules with specific biological activities (Malathi & Chary, 2019).
Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known for their diverse pharmacological effects . They have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The exact mode of action would depend on the specific target of the compound. For example, some pyrazole derivatives have been found to have potent anti-tubercular activity against Mycobacterium tuberculosis strain .
properties
IUPAC Name |
[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O3S/c1-11-15(12(2)23-22-11)29(27,28)25-7-3-6-24(8-9-25)16(26)13-4-5-14(21-10-13)17(18,19)20/h4-5,10H,3,6-9H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTXVWUZGJUOMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane |
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